(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl (R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17391217
InChI: InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m1./s1
SMILES:
Molecular Formula: C10H12ClF2NO2
Molecular Weight: 251.66 g/mol

(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl

CAS No.:

Cat. No.: VC17391217

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl -

Specification

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
IUPAC Name (3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m1./s1
Standard InChI Key YALIIHYRQWVATA-SBSPUUFOSA-N
Isomeric SMILES C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N.Cl
Canonical SMILES C1=C(C=C(C=C1F)F)CC(CC(=O)O)N.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of (R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride is C₁₀H₁₂ClF₂NO₂, with a molecular weight of 251.66 g/mol. The compound’s structure consists of a butyric acid backbone substituted at the β-position with an amino group and at the γ-position with a 3,5-difluorophenyl ring. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for its utility in biological assays.

Stereochemical Configuration

The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, as the spatial arrangement of functional groups determines interactions with chiral biological targets such as enzymes and receptors. The fluorine atoms at the 3- and 5-positions create a symmetrical substitution pattern, reducing steric hindrance while enhancing electron-withdrawing effects. This configuration stabilizes the molecule against metabolic degradation, a common challenge in drug development.

Synthesis and Production Methods

Key Synthetic Routes

The synthesis of (R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride involves multi-step organic reactions, often starting with the Friedel-Crafts acylation of 3,5-difluorobenzene to introduce the butyric acid chain. Asymmetric hydrogenation or enzymatic resolution techniques are employed to achieve the desired (R)-configuration, with yields optimized through careful control of reaction parameters such as temperature, pressure, and catalyst loading.

Example Synthesis Pathway:

  • Friedel-Crafts Acylation: 3,5-Difluorobenzene reacts with succinic anhydride in the presence of AlCl₃ to form γ-keto acid.

  • Enantioselective Reduction: The keto group is reduced using a chiral catalyst (e.g., Ru-BINAP) to yield the (R)-alcohol intermediate.

  • Amination: The alcohol is converted to an amine via a Gabriel synthesis or Curtius rearrangement.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Continuous Flow Synthesis

  • Precise temperature and mixing control.

  • Reduced exposure to air-sensitive intermediates.

  • Scalability for industrial applications.

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key properties include:

PropertyValueMethod/Source
Molecular Weight251.66 g/molVulcanchem
Solubility63.9 mg/mL in waterExperimental
LogP (Octanol-Water)1.55Computational
pKa3.70 (predicted)ChemicalBook

The low LogP value indicates moderate hydrophilicity, favoring aqueous solubility—a desirable trait for oral bioavailability. The pKa of 3.70 suggests that the compound exists predominantly in its ionized form at physiological pH, enhancing its interaction with charged biological targets .

Biological Activity and Mechanisms

Enzyme and Receptor Modulation

(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid hydrochloride exhibits inhibitory activity against proteolytic enzymes such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. Fluorine atoms enhance binding affinity by forming hydrogen bonds with active-site residues, as demonstrated in molecular docking studies.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of fluorinated amino acid derivatives vary significantly based on fluorine substitution patterns. A comparative analysis reveals:

CompoundFluorine SubstitutionMolecular WeightLogPBiological Activity
(R)-3-Amino-4-(3,5-difluoro-phenyl)-butyric acid.HCl3,5-diF251.661.55 DPP-4 inhibition
(R)-3-Amino-4-(3,4-difluoro-phenyl)-butanoic acid.HCl3,4-diF215.2 1.66 Antimicrobial
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid2,4,5-triF233.19 2.71 Antiviral

The 3,5-difluoro substitution optimizes steric and electronic effects for enzyme inhibition, while 3,4-difluoro analogs prioritize membrane penetration for antimicrobial action .

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic methods to enhance enantiomeric excess (ee) and reduce reliance on transition-metal catalysts.

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models.

  • Target Expansion: Screen against emerging therapeutic targets such as SARS-CoV-2 main protease (Mpro) and antibiotic-resistant bacterial strains.

  • Formulation Development: Design prodrugs or nanoparticle carriers to improve oral bioavailability.

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